1-[[(1-Methyl-2-benzimidazolyl)amino]methyl]-2-naphthalenol
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Overview
Description
1-[[(1-methyl-2-benzimidazolyl)amino]methyl]-2-naphthalenol is a member of naphthols.
Scientific Research Applications
Fluorescent Detection of Amino Acids
1-[[(1-Methyl-2-benzimidazolyl)amino]methyl]-2-naphthalenol is involved in the study of naphthalene derivatives. For instance, Naphthalene-2,3-dicarbaldehyde (NDA), related to this compound, is used in the fluorescent detection of amino acids. This application arises from NDA's ability to self-condense in the presence of cyanide ion and methanol at room temperature, yielding unique crystalline products (McGill et al., 2005).
Synthesis of Biheterocyclic Phosphonic α-Amino Esters
The compound plays a role in the synthesis of biheterocyclic phosphonic α-amino esters. These esters, featuring a triazole ring, are synthesized through catalytic processes that involve components similar to this compound, demonstrating its utility in complex organic syntheses (Fall et al., 2021).
Anticancer Compound Synthesis
This chemical is also significant in synthesizing compounds with potential anticancer properties. For example, derivatives involving naphthalen-1-ylmethyl and naphthalen-2-yloxymethyl groups, akin to the structure of this compound, have been evaluated for their anticancer effects. These compounds have shown activity against various cancer cell lines, indicating the potential of this compound derivatives in cancer research (Salahuddin et al., 2014).
Synthesis of Novel Heterocyclic Systems
The compound is also instrumental in synthesizing new heterocyclic systems. It acts as a building block for creating complex molecules like 14H-naphtho[1',2':5,6][1,3]oxazino-[3,2-a]benzimidazole, demonstrating its versatility in heterocyclic chemistry (Osyanin et al., 2011).
Properties
Molecular Formula |
C19H17N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-[[(1-methylbenzimidazol-2-yl)amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H17N3O/c1-22-17-9-5-4-8-16(17)21-19(22)20-12-15-14-7-3-2-6-13(14)10-11-18(15)23/h2-11,23H,12H2,1H3,(H,20,21) |
InChI Key |
NBYDRGNPINHLKT-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1NCC3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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